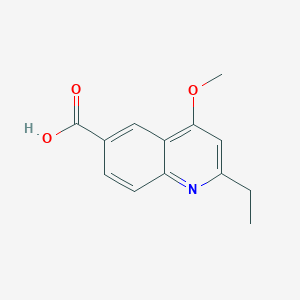

2-Ethyl-4-methoxyquinoline-6-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, involves several methods. These include reactions with alkyl Grignard reagents, iron-catalyzed cross-coupling reactions, and transformations of heterocyclic N-oxides . The synthesis process is often performed at low temperatures, allowing good functional group tolerance .Aplicaciones Científicas De Investigación

Synthetic Pathways and Derivatives

2-Ethyl-4-methoxyquinoline-6-carboxylic acid is a chemical compound that serves as a core structure for the synthesis of various derivatives with potential biological activities. Its structural analogues have been explored for their complexation abilities with metal ions, hinting at its potential use in developing novel compounds with enhanced pharmacological profiles. For example, research into quinoline derivatives has shown that modifications to the quinoline structure can influence the partition coefficients and complexation with metal ions, suggesting a route to modulate biological activity through structural optimization (Bailey et al., 1984).

Antibacterial Applications

Derivatives of quinoline carboxylic acids have been evaluated for their antibacterial properties. The synthesis and structure-activity relationships of these compounds reveal a significant potential for the development of new antibacterial agents. A study demonstrated that specific substitutions on the quinoline nucleus could lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, suggesting a pathway for the development of new antibiotics (Koga et al., 1980).

Analytical and Biochemical Research

In the realm of analytical chemistry and biochemical research, quinoline derivatives like this compound have found applications as fluorescent labeling reagents. Their stability and strong fluorescence across a wide pH range make them ideal candidates for developing novel probes and markers in biological assays. The unique fluorescence properties of such compounds allow for sensitive detection and quantification of biomolecules, providing tools for research in biochemistry and molecular biology (Hirano et al., 2004).

Natural Product Synthesis and Activity

Research into natural products and their synthetic analogues has also involved quinoline carboxylic acids. Isolation and characterization of quinoline derivatives from natural sources, such as Ephedra species, have revealed their potential in medicinal chemistry. These compounds, related structurally to this compound, have been studied for their biological activities, demonstrating the role of natural product research in discovering new pharmacologically active compounds (Starratt & Caveney, 1996).

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

2-Ethyl-4-methoxyquinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state and protecting cells from oxidative damage. Additionally, this compound may bind to specific proteins involved in signal transduction pathways, thereby affecting cellular communication and response to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For example, it may upregulate the expression of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through key pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, this compound may inhibit the activity of pro-inflammatory enzymes, reducing inflammation and oxidative stress. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Studies in animal models have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, as well as those involved in metabolic processes like glycolysis and the citric acid cycle. By modulating the activity of these enzymes, this compound can alter metabolic flux and the levels of key metabolites, potentially impacting cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Once localized, this compound can exert its effects on the activity of enzymes and other biomolecules within these compartments, influencing cellular processes such as energy production, gene expression, and stress responses .

Propiedades

IUPAC Name |

2-ethyl-4-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-9-7-12(17-2)10-6-8(13(15)16)4-5-11(10)14-9/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTZNEILPCUIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C=C(C=CC2=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475594.png)

![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)

![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)

![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)